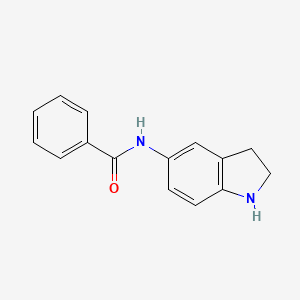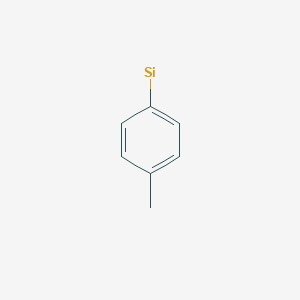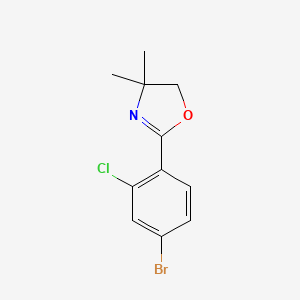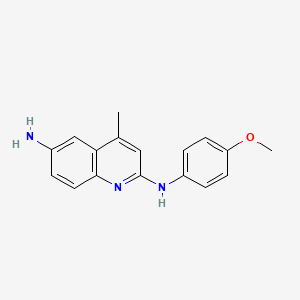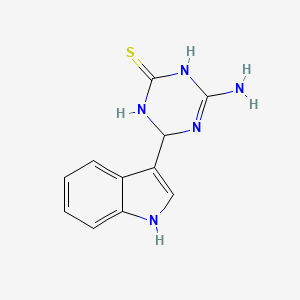
4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. It may involve multi-step reactions with various reagents and catalysts .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
The starting material for synthesizing various fused 1,2,4-triazines, including 4-amino-4H-[1,2,4]triazino[5,6-b]indole-3-thiol, was developed to explore antimicrobial properties. These compounds demonstrated promising results in biological screenings for antimicrobial activities. The synthesis process involved reactions with various reagents to produce a range of compounds with potential antimicrobial properties (Ali, Al Harthi, Saad, & Amin, 2016).
Hybrid Molecules for Biological Action
A method for synthesizing hybrid molecules based on the 1,3,5-triazine platform, containing additional pharmacophore fragments like indoline, was described. These compounds, including 4-amino-6-(indolin-1-yl)-1,3,5-triazine-2-thiol, are promising for studying their biological action. Initial screenings showed moderate anticoagulant activity, highlighting their potential in medicinal chemistry research (ChemChemTech, 2023).
Anticonvulsant Evaluation
Indole C-3 substituted derivatives of 4-amino-6-(1H-indol-3-yl)-1,6-dihydro-1,3,5-triazine-2-thiol were synthesized to explore potential anticonvulsant agents. Specific derivatives demonstrated significant activity in maximal electroshock tests, indicating the potential of these compounds as anticonvulsant agents (Ahuja & Siddiqui, 2014).
Antimicrobial Activities of Triazole Derivatives
Research into the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide evaluated their antimicrobial activities. These studies contribute to the understanding of the antimicrobial potential of triazine derivatives, which could inform the development of new antimicrobial agents (Bayrak et al., 2009).
Green Synthetic Protocols
A green synthetic protocol for synthesizing 5,9b-dihydro-1H-[1,2,4]triazino[5,6-b]indole-3-thiols highlights the shift towards environmentally friendly methods in chemical synthesis. These compounds were synthesized in water under neutral conditions, showcasing an innovative approach to compound synthesis with potential applications in various fields (Ramesh et al., 2011).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
4-amino-2-(1H-indol-3-yl)-2,5-dihydro-1H-1,3,5-triazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5S/c12-10-14-9(15-11(17)16-10)7-5-13-8-4-2-1-3-6(7)8/h1-5,9,13H,(H4,12,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZALEWJNMKUIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3NC(=S)NC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





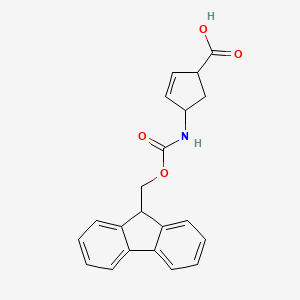
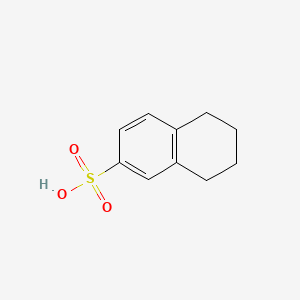

![4-methyl-N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]aniline](/img/structure/B3168528.png)
![N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3168533.png)
![2-[N-(benzenesulfonyl)anilino]-N,N-dimethylacetamide](/img/structure/B3168541.png)


